molecular formula C18H19N3O5 B11005535 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide

Katalognummer: B11005535
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: NQCHRALRDNDRGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a quinazolinone-based acetamide derivative featuring a 6,7-dimethoxy-substituted quinazolin-4-one core linked to a furan-2-yl-ethyl group via an acetamide bridge. Its molecular formula is C₂₁H₂₃N₃O₆ (molecular weight: 413.4 g/mol), with a CAS registry number of 1574406-08-8 . The structural uniqueness lies in the methoxy groups at positions 6 and 7 of the quinazolinone ring and the furan-2-yl-ethyl substituent, which may influence its bioavailability and target binding .

Eigenschaften

Molekularformel

C18H19N3O5

Molekulargewicht

357.4 g/mol

IUPAC-Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide

InChI

InChI=1S/C18H19N3O5/c1-24-15-8-13-14(9-16(15)25-2)20-11-21(18(13)23)10-17(22)19-6-5-12-4-3-7-26-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,19,22)

InChI-Schlüssel

NQCHRALRDNDRGG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=CO3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Niementowski’s Cyclization

The Niementowski reaction remains the most widely used method for synthesizing 4-oxoquinazoline derivatives. For this compound, 6,7-dimethoxyanthranilic acid (1) reacts with formamide under thermal conditions (125–130°C) to yield 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (2). This single-step cyclization achieves the core structure with high regioselectivity due to the electron-donating methoxy groups directing reaction pathways.

Reaction Scheme:

6,7-Dimethoxyanthranilic acid+FormamideΔ6,7-Dimethoxy-3,4-dihydroquinazolin-4-one+H2O\text{6,7-Dimethoxyanthranilic acid} + \text{Formamide} \xrightarrow{\Delta} \text{6,7-Dimethoxy-3,4-dihydroquinazolin-4-one} + \text{H}_2\text{O}

Key Parameters:

  • Temperature: 125–130°C

  • Yield: 68–75%

  • Byproducts: Trace amounts of decarboxylated intermediates require column chromatography for purification.

Alternative Route via Isatoic Anhydride

Isatoic anhydride (3) derivatives offer a modular approach. Reacting 6,7-dimethoxyisatoic anhydride with ammonium hydroxide generates the corresponding 2-aminobenzamide (4), which undergoes cyclization in the presence of ethyl orthoformate to form the quinazolinone core (2).

Reaction Scheme:

6,7-Dimethoxyisatoic anhydride+NH4OH2-Amino-6,7-dimethoxybenzamideHC(OEt)36,7-Dimethoxyquinazolin-4-one\text{6,7-Dimethoxyisatoic anhydride} + \text{NH}4\text{OH} \rightarrow \text{2-Amino-6,7-dimethoxybenzamide} \xrightarrow{\text{HC(OEt)}3} \text{6,7-Dimethoxyquinazolin-4-one}

Key Parameters:

  • Cyclization Agent: Ethyl orthoformate

  • Yield: 60–65%

  • Advantage: Avoids high-temperature conditions, suitable for heat-sensitive intermediates.

Functionalization of the Quinazolinone Core

Introduction of the Acetamide Side Chain

The 3-position nitrogen of the quinazolinone core undergoes alkylation or acylation to install the acetamide moiety. Two methods are prevalent:

Alkylation with Bromoacetamide Derivatives

Reaction of 6,7-dimethoxyquinazolin-4-one (2) with N-(2-(furan-2-yl)ethyl)-2-bromoacetamide (5) in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) yields the target compound (6).

Reaction Scheme:

2+BrCH2C(O)NHCH2CH2(Furan-2-yl)K2CO3,DMF6\text{2} + \text{BrCH}2\text{C(O)NHCH}2\text{CH}2\text{(Furan-2-yl)} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{6}

Key Parameters:

  • Base: Potassium carbonate

  • Solvent: DMF at 80°C

  • Yield: 55–60%

  • Challenge: Competing N1-alkylation necessitates careful stoichiometric control.

Acylation via Carbodiimide Coupling

Activation of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid (7) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enables coupling with 2-(furan-2-yl)ethylamine (8) to form the acetamide bond.

Reaction Scheme:

7+H2NCH2CH2(Furan-2-yl)EDCl, HOBt6+H2O\text{7} + \text{H}2\text{NCH}2\text{CH}2\text{(Furan-2-yl)} \xrightarrow{\text{EDCl, HOBt}} \text{6} + \text{H}2\text{O}

Key Parameters:

  • Coupling Agents: EDCl/HOBt

  • Solvent: Dichloromethane (DCM) at 25°C

  • Yield: 70–75%

  • Advantage: Higher regioselectivity compared to alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. DCM: DMF accelerates alkylation but may degrade acid-sensitive intermediates, whereas DCM preserves functional groups during acylation.

  • Temperature: Alkylation proceeds optimally at 80°C, while acylation requires ambient conditions to prevent racemization.

Catalytic Enhancements

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves alkylation yields by 10–12% in biphasic systems.

  • Microwave Assistance: Cyclization steps under microwave irradiation reduce reaction times from hours to minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.21 (s, 1H, quinazolinone H-2)

    • δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5)

    • δ 6.85 (s, 1H, quinazolinone H-5)

    • δ 3.92 (s, 6H, OCH3_3)

    • δ 3.65 (t, J = 6.4 Hz, 2H, CH2_2NH)

    • δ 2.98 (t, J = 6.4 Hz, 2H, CH2_2furan).

  • ESI-MS: m/z 427.4 [M+H]+^+.

Purity Assessment

  • HPLC: >98% purity using a C18 column (MeCN/H2_2O, 70:30).

  • Melting Point: 214–216°C (decomposition).

Comparative Analysis of Synthetic Routes

Method Yield Time Complexity Scalability
Alkylation (Br-acetamide)55–60%12 hModerateIndustrial
Acylation (EDCl/HOBt)70–75%6 hHighLab-scale
Niementowski Cyclization68–75%8 hLowBoth

Key Takeaways:

  • The acylation route offers superior yield but requires costly coupling agents.

  • Niementowski’s method balances efficiency and scalability for bulk synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N1 is minimized by using bulky bases (e.g., DBU) or pre-protecting the quinazolinone core with tert-butoxycarbonyl (Boc) groups.

Purification of Polar Intermediates

Reverse-phase chromatography (C18 silica) effectively separates the target compound from unreacted amines and carboxylic acids.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during Niementowski cyclization, reducing side reactions and improving throughput.

Green Chemistry Approaches

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF to reduce toxicity.

  • Catalytic Recycling: Immobilized EDCl on silica nanoparticles decreases reagent waste .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups or the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.

Biology

In biological research, 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.

Wirkmechanismus

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Methoxy groups at positions 6 and 7 are conserved in several analogues, suggesting their role in stabilizing the quinazolinone scaffold and modulating electronic effects for target engagement .

Enzyme Inhibition

  • Target Compound: Limited direct activity data are available, but structurally related 2-(4-oxoquinazolin-3(4H)-yl)acetamides exhibit enoyl-acyl carrier protein reductase (InhA) inhibition (MIC: 1–4 μg/mL against Mycobacterium tuberculosis). The furan substituent may mimic aryl groups in active analogues like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, which showed potent InhA inhibition .
  • N-(Substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamides : Demonstrated Mycobacterium tuberculosis bd oxidase inhibition (IC₅₀: 0.5–10 μM), with electron-withdrawing substituents (e.g., Cl) enhancing potency .

Anti-Inflammatory Activity

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Exhibited anti-inflammatory activity surpassing diclofenac in carrageenan-induced edema models (ED₅₀: 12 mg/kg vs. 15 mg/kg for diclofenac). The ethylamino group likely enhances hydrogen bonding with COX-2 .
  • Target Compound: The furan-2-yl-ethyl group may confer similar anti-exudative effects, as seen in structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which reduced inflammation by 40–60% at 10 mg/kg .

Insights :

  • The target compound’s synthesis likely follows routes similar to and , involving coupling of preformed quinazolinone-acetic acid derivatives with substituted amines.
  • Yields for furan-containing analogues are often lower than those with aryl or alkyl substituents due to steric and electronic factors .

Biologische Aktivität

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core with methoxy substitutions and an ethyl furan moiety. The molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of approximately 336.36 g/mol. The presence of methoxy groups enhances solubility and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The quinazoline moiety can inhibit specific enzymes by binding to their active sites. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The furan group may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Compound Target Bacteria Activity
This compoundE. coliModerate
2-(6,7-dimethoxyquinazolin-3(4H)-yl)-acetamideS. aureusSignificant

Anticancer Potential

Quinazolines have been extensively studied for their anticancer properties. The compound's ability to inhibit specific cancer-related enzymes positions it as a potential candidate for further development in oncology .

Case Studies

  • Case Study on Anticancer Activity : A study published in 2023 evaluated the anticancer effects of quinazoline derivatives, including those similar to our compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several quinazoline derivatives against clinically relevant pathogens. The findings demonstrated that compounds with similar structural features exhibited varying degrees of antibacterial activity, highlighting the importance of functional group positioning.

Q & A

Basic: How can the synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling a quinazolinone core with a substituted acetamide derivative. Key steps include:

  • Reagent Ratios: Use 1.5 mol equivalents of potassium carbonate and chloroacetylated intermediates in dimethylformamide (DMF) to drive the reaction to completion .
  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) to identify optimal termination points, minimizing side products .
  • Purification: Precipitate the product by adding water post-reaction, followed by recrystallization from ethanol or ethyl acetate to enhance purity .
    Data Table:
ParameterOptimal ConditionYield Range
SolventDMF58–75%
BaseK₂CO₃ (1.5 mol eq)
Reaction TimeUntil TLC completion

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7, furan ethyl linkage). For example, quinazolinone carbonyl peaks appear at δ ~168–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI/APCI-MS, observing [M+H]⁺ and [M+Na]⁺ adducts .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinazolinone and acetamide) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varying substituents on the quinazolinone (e.g., replacing methoxy with ethoxy) and the furan-ethyl group (e.g., introducing halogens) .
  • Biological Assays: Test analogs in in vitro models (e.g., enzyme inhibition for hypoglycemic or anti-inflammatory activity) and compare IC₅₀ values .
  • Computational Docking: Use molecular docking to predict binding affinities to targets like PPAR-γ (for hypoglycemic activity) or COX-2 (for anti-inflammatory effects) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, dose range, control agents like diclofenac sodium for anti-inflammatory studies) .
  • Pharmacokinetic Analysis: Assess bioavailability differences due to solubility or metabolic stability. For example, poor solubility may lead to variable in vivo efficacy despite promising in vitro results .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What experimental strategies assess the compound’s physicochemical properties?

Methodological Answer:

  • Solubility: Test in polar (water, ethanol) and non-polar (dichloromethane) solvents via shake-flask method, noting pH-dependent solubility .
  • Stability: Conduct accelerated degradation studies under heat (40–60°C) and UV light, monitoring via HPLC for decomposition products .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and polymorphic behavior .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use deuterated solvents or reagents to track proton transfer steps in intermediates .
  • Kinetic Studies: Vary reaction temperatures and measure rate constants to propose intermediates (e.g., enolate formation during cyclization) .
  • Computational Modeling: Simulate reaction pathways using DFT calculations to identify transition states and energy barriers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.